5-bromo-3-iodopyridine-2-carboxylic acid
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Overview
Description
5-Bromo-3-iodopyridine-2-carboxylic acid is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-3-iodopyridine-2-carboxylic acid can be synthesized through a halogen exchange reaction. One common method involves the use of 2,5-dibromopyridine as the starting material. The reaction proceeds as follows:
Halogen Exchange Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the halogen exchange reaction described above can be scaled up for industrial purposes. The use of efficient reflux systems and continuous flow reactors can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
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Substitution Reactions
Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds.
Conditions: Typically carried out in anhydrous solvents under inert atmosphere.
Products: Substituted pyridine derivatives.
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Cross-Coupling Reactions
Reagents: Palladium or nickel catalysts, boronic acids, or stannanes.
Conditions: Conducted under mild to moderate temperatures with appropriate ligands.
Products: Biaryl or heteroaryl compounds.
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Oxidation and Reduction Reactions
Reagents: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Conditions: Vary depending on the desired oxidation state.
Products: Oxidized or reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-3-iodopyridine-2-carboxylic acid has several applications in scientific research:
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Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-cancer and anti-inflammatory drugs.
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Organic Synthesis
- Employed in the synthesis of complex organic molecules.
- Utilized in the preparation of functionalized pyridine derivatives.
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Material Science
Mechanism of Action
The mechanism of action of 5-bromo-3-iodopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
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2-Bromo-5-iodopyridine
- Similar structure but lacks the carboxylic acid group.
- Used in cross-coupling reactions and as an intermediate in organic synthesis .
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5-Bromo-2-pyridinecarboxaldehyde
- Contains a formyl group instead of an iodine atom.
- Utilized in the synthesis of heterocyclic compounds .
Uniqueness
5-Bromo-3-iodopyridine-2-carboxylic acid is unique due to the presence of both bromine and iodine atoms, along with a carboxylic acid functional group. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2677885-07-1 |
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Molecular Formula |
C6H3BrINO2 |
Molecular Weight |
327.9 |
Purity |
95 |
Origin of Product |
United States |
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